3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid
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Overview
Description
3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a 1,3-dioxo-2,3-dihydro-1H-isoindole group via a propanamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid typically involves multiple steps. One common route starts with the preparation of the 1,3-dioxo-2,3-dihydro-1H-isoindole intermediate. This intermediate can be synthesized through the reaction of phthalic anhydride with an appropriate amine under controlled conditions .
The next step involves the formation of the propanamido linkage. This can be achieved by reacting the 1,3-dioxo-2,3-dihydro-1H-isoindole intermediate with a suitable propanoic acid derivative, such as propanoyl chloride, in the presence of a base like triethylamine . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 3-{[2-(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)propanamido]methyl}benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)propanoylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(21-17(23)14-7-2-3-8-15(14)18(21)24)16(22)20-10-12-5-4-6-13(9-12)19(25)26/h2-9,11H,10H2,1H3,(H,20,22)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDALKZHIRSILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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